

Prepared for: Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: 2-(2,6-Dioxopiperidin-1-yl)acetic acid

CAS No.: 147104-12-9

Cat. No.: B2778528

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Abstract

2-(2,6-Dioxopiperidin-1-yl)acetic acid is a chemical compound of interest within the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its molecular formula and weight. The document is structured to provide researchers and scientists with the core information necessary for its identification, characterization, and potential use in synthetic applications.

Core Molecular Attributes

The foundational characteristics of a molecule are its chemical formula and molecular weight. These properties are critical for a wide range of applications, from stoichiometric calculations in chemical synthesis to the interpretation of mass spectrometry data.

Chemical Formula and Molecular Weight

The chemical formula for **2-(2,6-Dioxopiperidin-1-yl)acetic acid** is C₇H₉NO₄[1]. This formula indicates that each molecule is composed of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms.

The molecular weight is a crucial parameter for experimental work. The calculated monoisotopic mass of **2-(2,6-Dioxopiperidin-1-yl)acetic acid** is 171.05316 Da[1]. For practical laboratory applications, the molar mass is often used, which for this compound is approximately 171.05 g/mol .

A summary of these key identifiers is presented in Table 1.

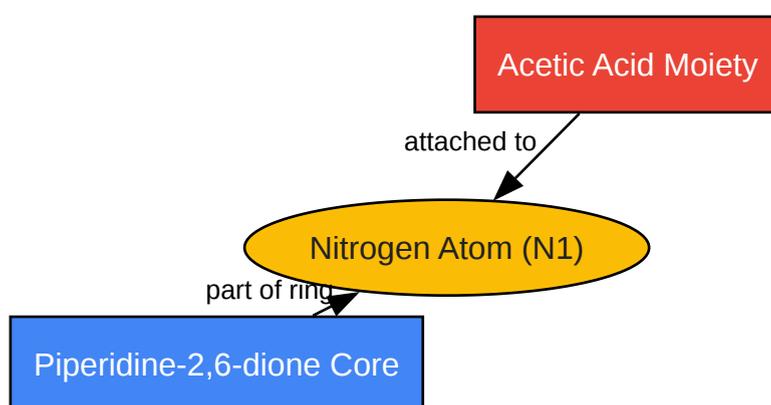
Property	Value	Source
Molecular Formula	C7H9NO4	PubChemLite[1]
Monoisotopic Mass	171.05316 Da	PubChemLite[1]
Molar Mass	~171.05 g/mol	Calculated

Table 1: Core Molecular Properties

Structural Representation

The structural formula provides insight into the connectivity of atoms within the molecule. **2-(2,6-Dioxopiperidin-1-yl)acetic acid** features a piperidine-2,6-dione ring system, which is also the core structure of glutarimide. An acetic acid group is attached to the nitrogen atom of this ring.

The relationships between the constituent parts of the molecule can be visualized as follows:



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Figure 1: Conceptual diagram of the molecular components of **2-(2,6-Dioxopiperidin-1-yl)acetic acid**.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of a compound is essential for its handling, formulation, and analysis. While extensive experimental data for **2-(2,6-Dioxopiperidin-1-yl)acetic acid** is not widely published, predictions based on its structure can provide valuable insights.

Predicted Properties

Computational models are frequently used in drug development to predict the properties of molecules. For **2-(2,6-Dioxopiperidin-1-yl)acetic acid**, the predicted XlogP value is -0.9[1]. This negative value suggests that the compound is likely to be hydrophilic, with a preference for aqueous environments over lipid-like environments. This is an important consideration for potential biological applications and for selecting appropriate solvent systems in experimental work.

Analytical Characterization

The definitive identification of **2-(2,6-Dioxopiperidin-1-yl)acetic acid** in a laboratory setting would rely on a combination of analytical techniques.

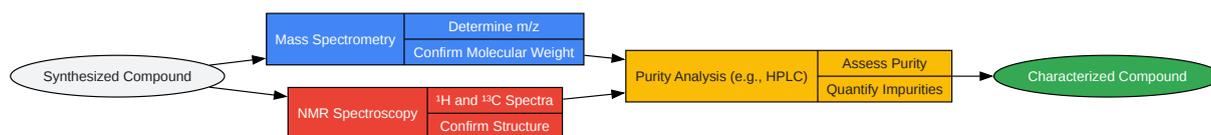
2.2.1. Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight of a compound. In an electrospray ionization (ESI) mass spectrum, one would expect to observe ions corresponding to the protonated molecule $[M+H]^+$ at an m/z of approximately 172.06044, or the deprotonated molecule $[M-H]^-$ at an m/z of approximately 170.04588[1]. The high-resolution mass of these ions would be used to confirm the elemental composition.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy would be used to elucidate the chemical structure. The 1H NMR spectrum would be expected to show signals corresponding to the protons on the piperidine ring and the methylene protons of the acetic acid group. The chemical shifts and coupling patterns of these signals would provide confirmation of the connectivity of the atoms.

A general workflow for the analytical characterization of a synthesized batch of **2-(2,6-Dioxopiperidin-1-yl)acetic acid** is outlined below.



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Figure 2: Workflow for the analytical characterization of **2-(2,6-Dioxopiperidin-1-yl)acetic acid**.

Synthetic Considerations

The synthesis of **2-(2,6-Dioxopiperidin-1-yl)acetic acid** would likely involve the N-alkylation of 2,6-dioxopiperidine (glutarimide) with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group.

General Synthetic Approach

A plausible synthetic route would involve the reaction of glutarimide with an alpha-haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. The resulting ester would then be hydrolyzed to yield the desired carboxylic acid.

The choice of base and solvent would be critical to optimize the reaction yield and minimize side reactions. A non-nucleophilic base would be preferred to avoid reaction with the ester functionality.

Applications in Research and Drug Development

While **2-(2,6-Dioxopiperidin-1-yl)acetic acid** itself is not a widely known therapeutic agent, the 2,6-dioxopiperidine core is a key structural feature in a class of drugs known as immunomodulatory imide drugs (IMiDs). These include thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of various cancers.

The acetic acid moiety provides a handle for further chemical modification. It could be used, for example, as a linker to attach the 2,6-dioxopiperidine scaffold to other molecules of interest, such as proteins or targeting ligands, in the development of novel therapeutic agents like PROTACs (PROteolysis TArgeting Chimeras).

References

- PubChemLite. **2-(2,6-dioxopiperidin-1-yl)acetic acid**. Available at: [\[Link\]](#). Accessed February 2026.

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Sources

- 1. PubChemLite - 2-(2,6-dioxopiperidin-1-yl)acetic acid (C7H9NO4) [pubchemlite.lcsb.uni.lu]
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